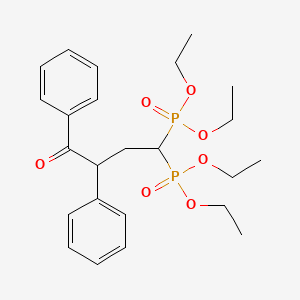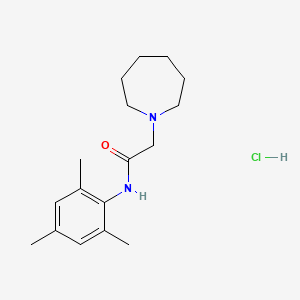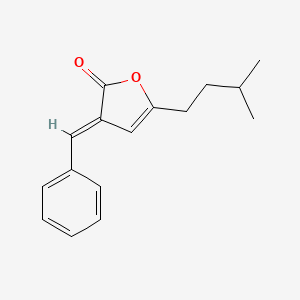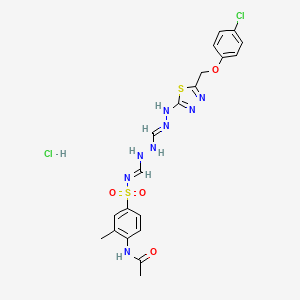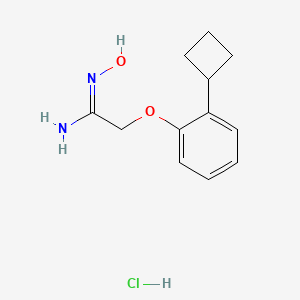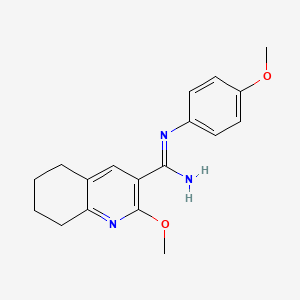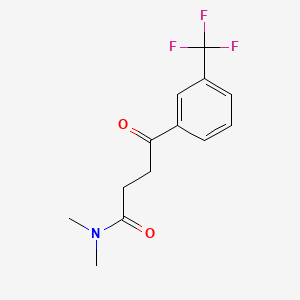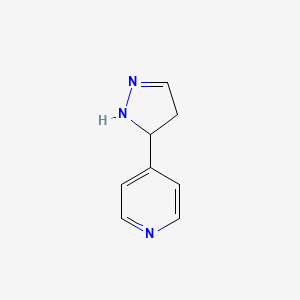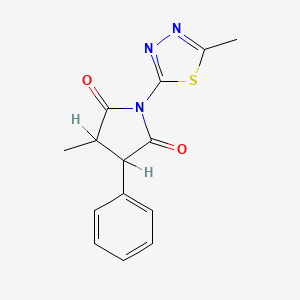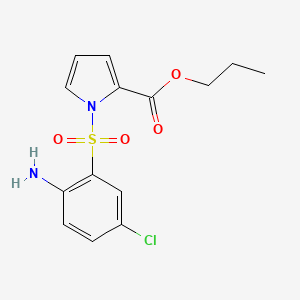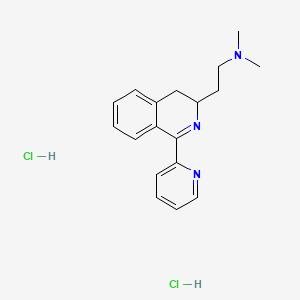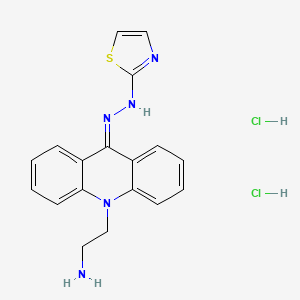
Psilomethoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psilomethoxin, also known as 4-Hydroxy-5-methoxy-N,N-dimethyltryptamine, is a hypothetical novel psychedelic drug. It is structurally similar to other psychedelic tryptamines, but very little is known about its effects. The compound was first reported in the chemical literature by Marc Julia’s group at the Pasteur Institute in 1965 .
Méthodes De Préparation
The synthesis of Psilomethoxin involves a 10-step process starting from ortho-vanillin . Alexander Shulgin hypothesized that this compound could be biosynthesized by feeding Psilocybe cultures with 5-MeO-DMT, referencing a 1988 study by Jochen Gartz where transformation of DET into 4-HO-DET and 4-PO-DET was reported using such a method
Analyse Des Réactions Chimiques
Psilomethoxin, like other tryptamines, is expected to undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions involving halogenated compounds. The major products formed from these reactions would depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Due to its hypothetical status, Psilomethoxin has not been extensively studied for scientific research applications. its structural similarity to other psychedelic tryptamines suggests potential applications in chemistry, biology, and medicine. For instance, it could be used in studies exploring the effects of psychedelic compounds on the brain and mental health conditions. Additionally, it might have applications in the development of new therapeutic agents for treating psychiatric disorders .
Mécanisme D'action
The exact mechanism of action of Psilomethoxin is not well understood due to the lack of research. it is likely to interact with serotonin receptors in the brain, similar to other tryptamines. This interaction could lead to altered neurotransmitter activity and changes in perception, mood, and cognition .
Comparaison Avec Des Composés Similaires
Psilomethoxin is structurally similar to other psychedelic tryptamines such as psilocin, psilocybin, and 5-MeO-DMT. Psilocin and psilocybin are naturally occurring compounds found in certain species of mushrooms, while 5-MeO-DMT is found in the venom of certain toads. This compound is unique in that it combines structural elements of both psilocin and 5-MeO-DMT, potentially leading to distinct effects .
List of Similar Compounds::- Psilocin (4-HO-DMT)
- Psilocybin (4-PO-DMT)
- 5-MeO-DMT
- Bufotenin (5-HO-DMT)
- Baeocystin (4-PO-NMT)
- Aeruginascin (4-PO-N-TMT)
- N,N-Dimethyltryptamine (DMT)
Propriétés
Numéro CAS |
2433-31-0 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)7-6-9-8-14-10-4-5-11(17-3)13(16)12(9)10/h4-5,8,14,16H,6-7H2,1-3H3 |
Clé InChI |
YTBHRCRBKLRGBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


